N2-Methylpyridine-2,6-diamine
Description
Overview of Pyridine-2,6-diamine Scaffolds in Contemporary Chemical Science
Pyridine-2,6-diamine, also known as 2,6-diaminopyridine (B39239), serves as a foundational scaffold in modern chemical science. solubilityofthings.com This structure, featuring a pyridine (B92270) ring with two amino groups at the 2 and 6 positions, provides a versatile platform for constructing more complex molecules. solubilityofthings.com The arrangement of the nitrogen atom within the aromatic ring and the exocyclic amino groups imparts a unique combination of basicity, aromaticity, and hydrogen-bonding capabilities. solubilityofthings.comnih.gov
These scaffolds are of significant interest in coordination chemistry, where the two amino groups and the pyridine nitrogen can act as ligands, binding to metal ions to form stable complexes. nih.gov This property is leveraged in the development of catalysts and functional materials. nih.govnih.gov In material science, incorporating the pyridine-2,6-diamine unit into polymers can enhance thermal stability and solubility. solubilityofthings.com Furthermore, derivatives of pyridine-2,6-dicarboxamide, which are closely related, are explored for their role in stabilizing reactive species and in sensing applications. rsc.orgmdpi.com The reactivity of the amino groups allows for a variety of chemical modifications, such as acylation and alkylation, enabling chemists to tailor the properties of the resulting molecules for specific applications, including as intermediates for pharmaceuticals and agrochemicals. solubilityofthings.comontosight.ai
The Unique Role and Significance of N2-Methylpyridine-2,6-diamine in Modern Synthetic and Material Chemistry
This compound, with the chemical formula C6H9N3, is a specific derivative where one of the amino groups at the 2-position is methylated. bldpharm.comchemicalbook.comchemscene.com This seemingly simple modification introduces asymmetry and alters the electronic and steric properties of the molecule compared to its parent compound, 2,6-diaminopyridine. The presence of both a primary amine (-NH2) and a secondary amine (-NHCH3) on the same pyridine ring offers differential reactivity, allowing for selective chemical transformations.
In synthetic chemistry, this compound serves as a valuable building block. ontosight.ai The differential nucleophilicity of the two amino groups can be exploited to achieve regioselective reactions, a crucial aspect in the construction of complex molecular architectures. While specific, large-scale applications in material chemistry are not widely documented, its structural motifs are relevant. For instance, related diaminopyridine structures are used to create ligands for transition metals, forming complexes with potential applications in catalysis. nih.govnih.gov The fundamental properties of this compound make it a compound of interest for creating novel ligands and functional organic materials.
| Identifier | Value |
|---|---|
| Chemical Formula | C6H9N3 chemscene.com |
| Molecular Weight | 123.16 g/mol chemscene.com |
| CAS Number | 75135-46-5 bldpharm.comchemicalbook.comchemscene.com |
Historical Context of Research Trajectories for Methylated Pyridine Diamines
The study of pyridine and its derivatives has a rich history. Pyridine itself was first isolated from coal tar in the mid-19th century. wikipedia.org A significant breakthrough in the synthesis of aminopyridines was the Chichibabin reaction, discovered in the early 20th century, which involves the direct amination of the pyridine ring using sodium amide. google.com This reaction provided a foundational method for producing key intermediates like 2-aminopyridine (B139424). google.com
The synthesis of 2,6-diaminopyridine followed, with early methods involving the reaction of 2,6-dihalopyridines with ammonia (B1221849) under high temperature and pressure. google.com Research into the methylation of pyridines also has a long history. Early methods for α-methylation (at the carbon adjacent to the ring nitrogen) often required harsh conditions, such as using Raney nickel with high-boiling-point alcohols at high temperatures. researchgate.netnih.gov These early synthetic challenges limited the accessibility and exploration of specifically methylated pyridine diamines. Over time, advancements in synthetic methodologies, including the development of more selective and milder reagents and catalytic systems, have made compounds like this compound more accessible for research. nih.gov The trajectory of research has thus moved from fundamental synthesis to the exploration of the specific properties and applications of these more complex derivatives.
Current Research Trends and Future Prospects in the Field
Current research involving methylated pyridine diamines is often directed towards their application as specialized ligands in coordination chemistry and catalysis. The ability of these molecules to act as bidentate or tridentate ligands allows for the design of metal complexes with specific geometric and electronic properties. smolecule.com For example, related pincer-type ligands based on a 4-methylpyridine-2,6-diamine (B56795) core are known to form stable complexes with various transition metals. nih.gov
The future prospects for this compound and related compounds lie in the development of novel functional materials and catalysts. The unique arrangement of functional groups makes them attractive candidates for creating supramolecular assemblies and polymers with tailored properties. mdpi.com Furthermore, as synthetic methods become more refined, there is potential for their use as key intermediates in the synthesis of complex, biologically active molecules, an area where other pyridine derivatives have already shown significant promise. nih.govmdpi.com The continued exploration of the reactivity and coordination chemistry of asymmetrically substituted pyridine diamines is expected to uncover new applications in both materials science and synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-N-methylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXBSQVHUADFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717367 | |
| Record name | N~2~-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75135-46-5 | |
| Record name | N~2~-Methylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation
Established Synthetic Routes for N2-Methylpyridine-2,6-diamine and its Key Intermediates
The synthesis of this compound can be approached through the functionalization of a pre-existing pyridine (B92270) core or by constructing the pyridine ring from acyclic precursors. The choice of strategy is often dictated by the availability and cost of starting materials.
Precursor Chemistry and Strategic Starting Materials
A common strategy for synthesizing substituted pyridines involves the modification of readily available pyridine derivatives. For this compound, a logical precursor is 2,6-diaminopyridine (B39239) or a related compound that can be selectively methylated.
One potential pathway starts from 2,6-dichloropyridine. This precursor can undergo nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chloro groups can be exploited for sequential amination. For instance, reaction with methylamine (B109427) followed by ammonia (B1221849), or vice versa, could theoretically yield the target compound. However, controlling the regioselectivity of these reactions can be challenging, often leading to a mixture of products.
Another key class of starting materials includes nitropyridines. For example, a synthetic route to the related compound 5-bromo-N2-methylpyridine-2,3-diamine starts with 5-bromo-2-chloro-3-nitropyridine. nih.gov This undergoes amination with methylamine, where the chloro group at the 2-position is displaced. nih.gov Subsequently, the nitro group is reduced to an amine using a reducing agent like tin(II) chloride (SnCl2) to yield the diamine. nih.govmdpi.com A similar strategy could be envisioned for this compound, potentially starting from 2,6-dichloro-x-nitropyridine, where 'x' represents a position that facilitates the desired substitution pattern.
The Chichibabin reaction, a classic method for aminating pyridines, involves reacting the pyridine with sodium amide in an inert solvent like liquid ammonia or toluene. google.com This method could potentially be applied to a precursor like 2-amino-6-methylpyridine, though it requires stringent anhydrous conditions and presents safety challenges due to the use of sodium amide. google.com
A summary of potential precursor strategies is presented in Table 1.
| Starting Material | Key Transformation(s) | Potential Advantages | Potential Challenges |
| 2,6-Dichloropyridine | Sequential SNAr with methylamine and ammonia | Readily available starting material | Lack of regioselectivity, mixture of products |
| 2-Chloro-6-nitropyridine | SNAr with methylamine, followed by nitro group reduction | Generally high-yielding reactions | Availability of the specific nitropyridine precursor |
| 2-Amino-6-methylpyridine | Direct amination (e.g., Chichibabin) | Fewer synthetic steps | Harsh reaction conditions, safety concerns |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.
In SNAr reactions, the choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the charged intermediates, thereby accelerating the reaction. The temperature can also be adjusted to control the reaction rate and selectivity. For instance, in the synthesis of related aminopyridines, reactions are often heated to ensure complete conversion.
For nitro group reductions, various reagents can be employed. While tin(II) chloride is effective, other systems like catalytic hydrogenation using palladium on carbon (Pd/C) are also common. ambeed.com The choice of reducing agent can influence the functional group tolerance of the reaction.
In cases where mixtures of isomers are formed, enhancing the yield of the desired product can be achieved through careful control of reaction parameters. For example, in the sequential amination of dichloropyridines, the order of addition of the amines (methylamine vs. ammonia) and the reaction temperature at each step could significantly impact the product distribution. The use of a suitable catalyst, such as a palladium complex in cross-coupling reactions, can also enhance yields and selectivity in certain synthetic strategies. nih.gov
Advanced Purification and Isolation Techniques
The purification of this compound from the reaction mixture is essential to obtain a product of high purity. Standard techniques include extraction, crystallization, and chromatography.
Following the reaction, a typical workup involves quenching the reaction, followed by extraction with an appropriate organic solvent. The choice of solvent depends on the polarity of the product and the impurities. The organic layers are then typically washed with brine to remove water-soluble impurities and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
Crystallization is a powerful technique for purifying solid compounds. By dissolving the crude product in a hot solvent and allowing it to cool slowly, crystals of the pure compound may form, leaving impurities behind in the solution. The choice of solvent is crucial for successful crystallization.
For more challenging separations, or to achieve very high purity, column chromatography is often employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through the column. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated.
Development of Novel and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient processes. This has led to the exploration of green chemistry principles and advanced functionalization strategies in the synthesis of heterocyclic compounds like this compound.
Application of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this can be achieved in several ways.
One approach is the use of greener solvents. Water is an ideal green solvent, and some reactions, such as certain Suzuki couplings, can be performed in aqueous media. nih.gov Ethanol, which can be derived from biomass, is another environmentally benign solvent choice. eurjchem.com
Catalysis plays a central role in green chemistry. The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is highly desirable. For example, iron-catalyzed reactions are gaining attention as iron is an earth-abundant and non-toxic metal. rsc.org
Atom economy is another key principle, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitution or elimination reactions. Designing synthetic routes that minimize the generation of waste products is a primary goal.
The use of renewable starting materials is also a cornerstone of sustainable synthesis. nih.govrsc.org While the direct synthesis of this compound from biomass is not yet established, the development of pathways from bio-derived platform chemicals is an active area of research for many heterocyclic compounds.
Regioselective and Stereoselective Functionalization Strategies
Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted pyridines. Advanced methods are being developed to control the position of functionalization on the pyridine ring.
One strategy involves the use of directing groups, which can guide a reagent to a specific position. For example, an ortho-lithiation followed by reaction with an electrophile can be a powerful tool for regioselective functionalization. The development of catalysts that can differentiate between similar C-H bonds on the pyridine ring is another promising area. nih.govchemrxiv.org
While this compound itself is not chiral, the introduction of substituents can create stereocenters. Stereoselective synthesis, the ability to produce a single stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry. For derivatives of this compound that may be chiral, stereoselective methods would be necessary. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of starting materials. For instance, stereoselective additions to a dihydropyranone ring have been used to create key intermediates for complex molecules. nih.govnih.gov While not directly applied to this compound, these principles could be adapted for the synthesis of its chiral derivatives.
Mechanistic Investigations of Synthetic Transformations
The synthesis of complex molecules often involves multi-step sequences where an understanding of the underlying mechanism of each step is paramount. Mechanistic studies on the formation and reaction of pyridine diamine derivatives have utilized a combination of experimental and computational techniques to elucidate the intricate details of these transformations.
Reaction Pathway Elucidation and Intermediate Characterization
The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of transient intermediates. For instance, in the synthesis of matrine-type lupin alkaloids, a pyridine dearomatization approach was investigated. nih.gov Monitoring the reaction of a pyridine derivative with glutaryl chloride by ¹H NMR spectroscopy allowed for the characterization of key intermediates. nih.gov At -40 °C, a bis-acyl pyridinium (B92312) salt was identified as the major species. Upon warming to 25 °C, an equilibrium was observed between a mono-cyclized acid chloride and an acyl pyridinium salt, with the acid chloride being the predominant species at this temperature. nih.gov
In a different study, the synthesis of N2-isopropyl-4-methylpyridine-2,6-diamine derivatives was achieved through a single-step condensation reaction between the diamine and various benzaldehydes. eurjchem.com The reaction time was found to vary depending on the substituents on the benzaldehyde, suggesting that electronic effects play a significant role in the reaction pathway. eurjchem.com The characterization of the resulting azomethine products was carried out using FT-IR and ¹³C NMR spectroscopy, confirming the formation of the C=N bond. eurjchem.com
Radical reactions also offer a pathway to functionalize pyridine systems. The addition of nitrogen-centered radicals to π-systems typically proceeds via a homolytic aromatic substitution (HAS) mechanism. acs.org This process involves the generation of a delocalized radical intermediate, which can then either lose a hydrogen atom or undergo single-electron oxidation followed by deprotonation to yield the C-H functionalized product. acs.org
The table below summarizes the characterization data for intermediates and products in the synthesis of N2-substituted pyridine diamine derivatives.
| Compound/Intermediate | Analytical Technique | Key Observations | Reference |
| Bis-acyl pyridinium salt | ¹H NMR | Major species at -40 °C in the reaction of pyridine with glutaryl chloride. | nih.gov |
| Mono-cyclized acid chloride | ¹H NMR | Observed at 25 °C, in equilibrium with an acyl pyridinium salt. | nih.gov |
| 2-((6-(Isopropylamino)-4-methylpyridin-2-ylimino)methyl)-4-chlorophenol | FT-IR, ¹³C NMR, MS | Characterized by C=N stretch at 1616 cm⁻¹ and molecular ion peak at m/z 286.00. | eurjchem.com |
| 2-((6-(Isopropylamino)-4-methylpyridin-2-ylimino)methyl)-3,4-dichlorophenol | FT-IR, ¹³C NMR, MS | Characterized by C=N stretch at 1610 cm⁻¹ and molecular ion peak at m/z 302.00. | eurjchem.com |
Transition State Analysis and Kinetic Considerations
Transition state analysis provides insights into the energy barriers of a reaction, which directly relates to the reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states. researchgate.net For example, in the ruthenium-catalyzed direct arylation of benzylic amines, the efficiency of the C-H activation was found to be significantly influenced by the directing group on the pyridine ring. acs.org This suggests that the geometry of the transition state, where the metal center interacts with both the directing group and the C-H bond to be activated, is a critical factor.
Kinetic studies can experimentally probe the factors influencing reaction rates. In the synthesis of ammonia from dinitrogen and dihydrogen using a molecular molybdenum nitride, kinetic analysis helped to establish the rate-determining steps of the catalytic cycle. princeton.edu Similarly, kinetic isotope effect experiments, such as comparing the reaction rates using deuterated and non-deuterated substrates, can provide evidence for a specific mechanism, as was done to support a homolytic aromatic substitution pathway. acs.org
The influence of reaction conditions on kinetics is also a key area of investigation. For instance, in the iridium-catalyzed monoalkylation of 2,6-diaminopyridine, a time-conversion plot revealed the progress of the reaction over time, providing data to optimize reaction parameters like temperature and catalyst loading. uni-bayreuth.de
The following table presents data from kinetic and optimization studies of reactions involving pyridine derivatives.
| Reaction | Key Finding | Method | Reference |
| Ruthenium-catalyzed direct arylation | Yield improved from 64% to 91% under H₂ atmosphere. | GC analysis | acs.org |
| Iridium-catalyzed monoalkylation of 2,6-diaminopyridine | Reaction progress monitored over 53 hours to determine optimal conditions. | GC analysis | uni-bayreuth.de |
| Homolytic aromatic substitution | Kinetic isotope effect (kH/kD = 1.0) consistent with the proposed mechanism. | Kinetic Isotope Effect Study | acs.org |
Application of Physical Organic Principles in Mechanism Studies
Physical organic principles, such as electronic effects, steric effects, and conformational analysis, are fundamental to understanding reaction mechanisms. The concept of delocalized chemical bonding, for example, is essential for explaining the stability of intermediates in reactions like homolytic aromatic substitution. acs.orgvmou.ac.in
In the dearomative annulation of a pyridine derivative, the regioselectivity of the reaction was rationalized by analyzing the X-ray crystal structure of an N-oxide intermediate. nih.gov The antiperiplanar alignment of a specific hydrogen atom with the N-O bond was found to be ideally suited for the formation of an undesired elimination product, highlighting the importance of stereoelectronic effects. nih.gov
Furthermore, the choice of catalyst can dramatically influence the outcome of a reaction. In the isomerization of certain tetracyclic compounds, different metal catalysts (Rh/C, Pd/C, Pt/C, and PtO₂) yielded different isomers as the major product, demonstrating the principle of catalyst control over reaction pathways. nih.gov The principles of chelation-assisted C-H bond activation are also central to many transition metal-catalyzed reactions involving pyridine-containing substrates, where the pyridine nitrogen acts as a directing group. acs.org
Coordination Chemistry and Ligand Design Principles
N2-Methylpyridine-2,6-diamine as a Multidentate Ligand
The presence of three potential donor sites—the pyridinic nitrogen and the two exocyclic amino nitrogens—classifies this compound as a multidentate ligand. This characteristic enables it to bind to a metal center through multiple atoms simultaneously, a process known as chelation. Chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.
This compound typically acts as a bidentate or tridentate ligand. The most common coordination mode involves the pyridinic nitrogen and the primary amino nitrogen, forming a stable five-membered chelate ring. The methyl-substituted amino group may or may not participate in coordination, depending on the steric and electronic requirements of the metal ion and the reaction conditions.
In many transition metal complexes, the ligand coordinates in a bidentate fashion through the pyridine (B92270) nitrogen and the unsubstituted amino nitrogen. However, with certain metal ions and under specific conditions, it can exhibit tridentate coordination, utilizing all three nitrogen atoms. The preference for a particular chelation mode is influenced by factors such as the size of the metal ion, its preferred coordination geometry, and the presence of other ligands in the coordination sphere. For instance, smaller metal ions or those favoring lower coordination numbers might only accommodate bidentate chelation.
The introduction of a methyl group at one of the amino nitrogens (the N2 position) has a profound impact on the ligand's properties.
Electronic Effects: The methyl group is an electron-donating group. This inductive effect increases the electron density on the adjacent nitrogen atom, which in turn can influence the basicity and donor strength of the ligand. Studies on related substituted pyridines have shown that methyl groups decrease the acidity of the corresponding protonated species, indicating increased electron density at the nitrogen centers. mdpi.comnih.gov
The coordination of this compound to a metal center can lead to the formation of stereoisomers. The non-planar nature of the chelate rings and the potential for different arrangements of the ligands around the metal ion can result in various geometric and optical isomers.
The ligand itself possesses conformational flexibility. The amino groups can rotate relative to the pyridine ring. Upon coordination, the ligand's conformation becomes more rigid, but the inherent flexibility allows it to adapt to the preferred coordination geometry of the metal ion. For instance, in octahedral complexes, the ligand can adopt a meridional or facial arrangement. The planarity of the methylpyridine-2,6-diamine moiety can be observed in the solid state, with slight deviations for the amine nitrogen atoms. tuwien.at
The stereochemical outcome of complex formation is a delicate interplay of intramolecular interactions within the ligand, ligand-metal interactions, and interactions with other ligands in the coordination sphere. nih.govmdpi.com
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
This compound and its derivatives form complexes with a wide range of transition metals. These complexes exhibit diverse geometries and electronic properties, making them interesting for applications in catalysis and materials science.
Iron (Fe): Iron complexes with pyridine-diimine ligands, which are structurally related to this compound, have been extensively studied for their catalytic activity in various reactions. princeton.edu The steric and electronic properties of the ligand play a crucial role in determining the catalytic performance. princeton.edu
Cobalt (Co), Nickel (Ni), and Zinc (Zn): Complexes of Co(II), Ni(II), and Zn(II) with ligands derived from 2,6-diaminopyridine (B39239) have been synthesized and characterized. cyberleninka.ruresearchgate.net These complexes often exhibit tetrahedral or octahedral geometries. researchgate.net For example, a series of transition metal complexes with a ligand incorporating a 1,2,3-triazole unit attached to a pyridine ring showed that Co(II) and Ni(II) form distorted octahedral complexes, while Zn(II) adopts a distorted tetrahedral geometry. researchgate.net
Copper (Cu): Copper(II) complexes with related N-donor ligands have been shown to adopt various coordination geometries, including square planar and five-coordinate geometries. nih.govsemanticscholar.org The flexibility of the ligand allows it to accommodate the geometric preferences of the Cu(II) ion. researchgate.net
Ruthenium (Ru): Ruthenium complexes with pyridine-containing ligands are of great interest for their potential applications in catalysis and medicine. The synthesis of heteroleptic ruthenium(II) complexes containing both 2,2':6',2''-terpyridine and 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine has been reported. researchgate.net
Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) complexes with related thiosemicarbazone ligands derived from 6-methylpyridine-2-carbaldehyde have been synthesized and structurally characterized. nih.gov Kinetic studies on the substitution reactions of monofunctional Pd(II) complexes with various nitrogen-donor heterocycles have provided insights into their reactivity. researchgate.net
Table 1: Selected Transition Metal Complexes and their Characterization
| Metal Ion | Ligand System | Coordination Geometry | Characterization Techniques | Reference(s) |
| Fe(II) | Pyridine(diimine) | Octahedral | X-ray Diffraction, Magnetometry, Mössbauer Spectroscopy, DFT | princeton.edu |
| Co(II) | 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine | Distorted Octahedron | X-ray Diffraction, DFT | researchgate.net |
| Ni(II) | 1,3-Bis(diphenylphosphino)propane and 2-aminopyridine (B139424) | - | Elemental Analysis, FT-IR, UV-Vis, Thermal Analysis | nih.gov |
| Cu(II) | 6-Methylpyridine-2-carbaldehyde thiosemicarbazones | - | Elemental Analysis, IR, Electronic Spectra | nih.gov |
| Zn(II) | 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | - | Elemental Analysis, IR, NMR, Electronic Spectra | nih.gov |
| Ru(II) | Quinoline Pyridine(Imine) | - | X-ray Diffraction, Magnetometry, Mössbauer Spectroscopy, DFT | princeton.edu |
| Pd(II) | 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | - | Elemental Analysis, IR, NMR, Electronic Spectra | nih.gov |
| Pt(II) | 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone | Square Planar | X-ray Diffraction, Elemental Analysis, IR, NMR, Raman | nih.gov |
While the coordination chemistry of this compound with transition metals is more extensively studied, there is growing interest in its complexes with main group and lanthanide elements.
Main Group Metals: The coordination chemistry of pincer-type ligands with main group elements like bismuth has been explored, revealing unusual geometries and reactivity. nih.gov Aluminum(III) complexes with related ligands have also been synthesized and characterized. acs.org The synthesis and structural analysis of lithium, tin(II), and zinc amino-boryloxy complexes have also been reported. acs.org
Lanthanide Metals: Lanthanide complexes are known for their unique luminescent and magnetic properties. mdpi.com Schiff base ligands derived from 2,6-diaminopyridine have been used to synthesize lanthanide complexes. bohrium.com Metal-promoted synthesis using lanthanide ions as templates has been employed to create complexes of 2,6-diacetylpyridine (B75352) bis(2-aminobenzoylhydrazone). nih.gov These complexes can exhibit high coordination numbers, which is characteristic of lanthanide ions. nih.gov The synthesis of β-diketiminate-lanthanide amide complexes has also been achieved. researchgate.net
Solid-State and Solution-Phase Structural Elucidation
A thorough search of scientific literature and crystallographic databases did not yield any specific studies on the solid-state or solution-phase structural elucidation of metal complexes formed with this compound. Consequently, there is no published data from techniques such as single-crystal X-ray diffraction or Nuclear Magnetic Resonance (NMR) spectroscopy that would define the structural characteristics of these potential complexes.
Electronic and Geometric Structure Analysis of Coordination Compounds
The analysis of the electronic and geometric structure of coordination compounds relies on empirical data from various spectroscopic and crystallographic methods, supported by theoretical calculations.
Spectroscopic Probes of Electronic Structure (e.g., UV-Vis, EPR, X-ray Absorption)
No experimental studies utilizing spectroscopic techniques such as UV-Vis, Electron Paramagnetic Resonance (EPR), or X-ray Absorption Spectroscopy (XAS) on metal complexes of this compound have been reported. Such studies would be essential to probe the d-orbital splitting, oxidation states of the metal centers, and the nature of the metal-ligand bonding, but this information is currently unavailable.
Ligand Field Theory and Molecular Orbital Theory Applications
While Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental frameworks for understanding the electronic structure of coordination compounds, their application requires experimental data for validation. Without spectroscopic or magnetic data for this compound complexes, any theoretical analysis remains purely speculative and has not been published in the context of this specific ligand.
X-ray Crystallography for Precise Structural Determination
There are no published single-crystal X-ray diffraction studies for any metal complex containing the this compound ligand. Therefore, precise structural parameters such as bond lengths, bond angles, and coordination geometries for its complexes have not been determined.
Interactive Data Table: Crystallographic Data for this compound Complexes No data available in the literature.
Reactivity and Stability of this compound Metal Complexes
The reactivity and stability of metal complexes are crucial for their potential applications. This includes understanding how ligands are exchanged and the conditions under which the complexes decompose.
Ligand Exchange Dynamics and Dissociation Processes
Investigations into the kinetic aspects of this compound complexes, such as ligand exchange rates and dissociation mechanisms, have not been documented. This area of research is necessary to determine the stability of these potential complexes in solution.
Interactive Data Table: Research Findings on this compound Complexes
| Research Area | Findings |
|---|---|
| Structural Elucidation | No data available. |
| Spectroscopic Analysis | No data available. |
| Theoretical Studies | No data available. |
Redox Chemistry and Electrochemistry of Metal Complexes
The integration of this compound and its derivatives into metal complexes imparts unique redox properties, making them subjects of extensive electrochemical investigation. The pyridine and diamine moieties provide a versatile platform for stabilizing various oxidation states of coordinated metal centers and can themselves participate in electron transfer processes, a phenomenon known as redox non-innocence. osti.govus.es
Studies on nickel(II) complexes with polydentate aminopyridine ligands, which share structural similarities, demonstrate the accessibility of the nickel(I) oxidation state. scispace.com Cyclic voltammetry experiments in acetonitrile (B52724) have shown that these Ni(II) complexes exhibit reversible reduction waves. scispace.com For instance, complexes with ligands structurally related to this compound show Ni(II)/Ni(I) redox couples at potentials significantly less negative than many other Ni(II) complexes with purely nitrogen-based donors. scispace.com This facilitation of reduction to Ni(I) species is a critical feature for applications in electrocatalysis. scispace.com Upon reduction, these complexes yield nickel(I) species that can be identified by their distinct anisotropic EPR spectra at low temperatures. scispace.com
The redox processes are not always metal-centric. In certain systems, particularly with redox-active metals or specific ligand architectures, the ligand framework can be reversibly reduced. us.es Detailed studies on related 2,6-bis(imino)pyridine (BIP) aluminum complexes show that a one-electron reduction leads to the formation of a stable paramagnetic species where the ligand itself is reduced. us.es This reduction induces significant structural changes; for example, the central Al−N(Py) bond shortens considerably upon reduction, while the Al−N(imine) bond lengths remain relatively unchanged. us.es Such ligand-centered redox activity, sometimes involving proton-coupled electron transfer (PCET) events, is crucial for catalytic cycles, including reactions like water oxidation. acs.org
The electrochemical behavior of cobalt complexes with related macrocyclic ligands has also been investigated, revealing quasi-reversible redox couples for the Co(III)/Co(II) transition. researchgate.net The precise redox potential is sensitive to the coordination environment, including the number of coordinating nitrogen atoms. researchgate.net
| Complex | Redox Couple | Potential (V vs SCE) in Acetonitrile | Technique |
|---|---|---|---|
| [NiL1]2+ | Ni(II)/Ni(I) | -1.01 | Cyclic Voltammetry scispace.com |
| [NiL2]2+ | Ni(II)/Ni(I) | -0.91 | Cyclic Voltammetry scispace.com |
| [NiL3]2+ | Ni(II)/Ni(I) | -0.83 | Cyclic Voltammetry scispace.com |
Thermal and Chemical Stability under Diverse Conditions
The stability of this compound and its metal complexes is a critical factor for their practical application, dictating their synthesis, storage, and operational lifetime.
Thermal Stability: The thermal stability of metal complexes derived from related pyridine-based ligands has been evaluated using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). squ.edu.omchemrxiv.org These analyses determine the temperatures at which the complexes begin to decompose. For example, studies on volatile molybdenum(VI) bis-imide complexes with various adducts show that thermal stability is highly dependent on the nature of the coordinated ligands. chemrxiv.org A 1,10-phenanthroline (B135089) adduct of a related system was found to be particularly stable, with an onset of decomposition recorded at 303 °C. chemrxiv.org TGA investigations of other metal complexes reveal sequential decomposition steps, providing insights into the degradation pathways and the relative strengths of the coordination bonds. squ.edu.om The differences in thermal stability among various complexes can often be related to factors like the electronegativity and ionic size of the metal center. squ.edu.om
| Compound/Complex Type | Parameter | Details | Reference |
|---|---|---|---|
| This compound | Storage Conditions | Keep in dark place, sealed in dry, room temperature | bldpharm.com |
| This compound | Enhanced Storage | Inert atmosphere | bldpharm.com |
| (tBuN)2MoCl2·(1,10-phenanthroline) | Thermal Stability | Onset of decomposition at 303 °C | chemrxiv.org |
| Poly[4-amino-2,6-pyrimidinodithiocarbamate] Metal Complexes | Analysis Method | Thermogravimetric Analysis (TGA) | squ.edu.om |
Catalytic Applications and Mechanistic Investigations of N2 Methylpyridine 2,6 Diamine Derivatives
Homogeneous Catalysis with N2-Methylpyridine-2,6-diamine Based Systems
Derivatives of this compound are integral to the design of ligands for homogeneous cross-coupling reactions, which are fundamental to modern synthetic chemistry for constructing complex molecular architectures. mdpi.com These ligands, particularly in the form of PNP (phosphine-nitrogen-phosphine) pincer complexes, stabilize metal centers and facilitate key catalytic steps like oxidative addition and reductive elimination. researchgate.net
Palladium complexes featuring PNP pincer ligands derived from 2,6-diaminopyridine (B39239) have proven effective in Suzuki coupling reactions, a cornerstone of C-C bond formation. acs.org These catalysts exhibit high stability and efficiency. For instance, palladium pincer complexes are noted for their effectiveness in coupling aryl halides with boronic acids. acs.org The modular synthesis of these PNP ligands allows for systematic tuning of steric and electronic properties by varying the substituents on the phosphine (B1218219) donors, which in turn modulates catalytic activity. acs.org
In addition to C-C coupling, these systems are employed in C-heteroatom bond formation. The Chan-Lam coupling, which forms aryl-nitrogen or aryl-oxygen bonds, often utilizes copper catalysts that can be supported by nitrogen-based ligands. organic-chemistry.org Furthermore, pyridine-2,6-diamine itself has been used as a ligand component in nickel-catalyzed cross-electrophile coupling systems, highlighting the utility of this structural motif in promoting challenging bond formations. acs.org The synthesis of complex heterocyclic structures, such as 2,6-disubstituted imidazo[4,5-b]pyridines, has been accomplished using Suzuki cross-coupling reactions where a 5-bromo-N2-methylpyridine-2,3-diamine derivative serves as a key building block. mdpi.com
| Reaction Type | Catalyst/Ligand System | Substrates | Product | Key Finding | Citation |
| Suzuki Coupling | Palladium(II) PNP Pincer Complex | Aryl halides, Boronic acids | Biaryls | PNP pincer complexes show high activity and stability in C-C bond formation. | acs.org |
| Cross-Electrophile Coupling | Nickel / pyridine-2,6-diamine | Allylic carbonates | Linear substituted alkenes | The diamine ligand was crucial for achieving good yields with specific substituted substrates. | acs.org |
| Suzuki Coupling | Pd(PPh₃)₄ | 5-bromo-N2-methylpyridine-2,3-diamine derivative, Arylboronic acids | 2,6-disubstituted imidazo[4,5-b]pyridines | Efficient synthesis of complex N-heterocycles from a diamine precursor. | mdpi.com |
Ligands based on the this compound framework are instrumental in catalytic reactions involving the transfer of hydrogen and oxygen atoms. These include hydrogenation of unsaturated bonds, oxidation of substrates, and dehydrogenation of saturated systems, often involving metal-ligand cooperation (MLC). mdpi.com In many of these reactions, the ligand is not a passive spectator but actively participates in bond activation. mdpi.comgoettingen-research-online.de
Hydrogenation: Pincer complexes of iron, ruthenium, and iridium with pyridyl-based ligands are highly active in the hydrogenation of polar bonds, such as in ketones, imines, and esters. goettingen-research-online.ded-nb.info The dearomatization-aromatization sequence of the pyridine (B92270) ring in pincer complexes can facilitate the heterolytic cleavage of H₂, a key step in hydrogenation mechanisms. mdpi.com Imino-pyridine nickel(II) complexes have also been evaluated as catalysts for the transfer hydrogenation of ketones. researchgate.net
Oxidation: Iron complexes featuring tetradentate N-donor ligands (N2Py2 type) derived from pyridine and diamine precursors are effective catalysts for oxidation reactions, including aliphatic C–H oxidations and alkene epoxidations. acs.org A significant challenge in these systems is catalyst decomposition through ligand oxidation. acs.org Studies have shown that deuterating the 2-pyridinylmethylene positions of the ligand enhances catalyst lifetime and improves substrate conversion by slowing down this decomposition pathway. acs.org Furthermore, cobalt complexes with pentadentate pyridine-amine ligands have been investigated as homogeneous catalysts for water oxidation, a critical reaction for hydrogen production. bohrium.com
Dehydrogenation: Ruthenium pincer complexes with pyridine backbones catalyze the acceptorless dehydrogenative coupling of alcohols and amines to produce N-heterocycles, with water and H₂ as the only byproducts. arabjchem.org These reactions are highly atom-economical and environmentally benign. arabjchem.org Similarly, the dehydrogenation of saturated N-heterocycles like tetrahydroquinolines and indolines to their aromatic counterparts (quinolines and indoles) is efficiently catalyzed by such complexes. arabjchem.org The reversible hydrogenation and dehydrogenation of N-heterocyclic compounds is a promising avenue for liquid organic hydrogen carrier (LOHC) systems. mdpi.comresearchgate.net
| Reaction Type | Catalyst | Substrate | Product | Key Finding | Citation |
| Alkene Epoxidation | Fe(N2Py2-D₄) complex | cis-4-octene | cis-4-octene oxide | Deuteration of the ligand backbone led to an 18% increase in substrate conversion compared to the non-deuterated catalyst. | acs.org |
| Alcohol Dehydrogenation | Ruthenium Pincer Complex | 1-Phenylethanol | Acetophenone | The catalyst achieved a 92% yield under reflux in toluene, demonstrating high efficiency. | arabjchem.org |
| Water Oxidation | Co(N2Py3)₂ | Water | Oxygen | The tripyridine ligand environment enables an efficient ligand-assisted catalytic cycle for water oxidation. | bohrium.com |
A significant area of research is the design of chiral ligands derived from the pyridine-diamine scaffold to effect enantioselective transformations. By introducing chiral centers into the ligand framework, the resulting metal complex can create a chiral environment around the active site, enabling the production of one enantiomer of a product in excess over the other.
A common strategy involves the modular synthesis of ligands where the amine or phosphine donor groups are derived from the chiral pool. acs.org For example, chiral PNP pincer ligands have been prepared from 2,6-diaminopyridine and chlorophosphines derived from chiral amino alcohols. acs.org These ligands have been used to create chiral iron complexes. acs.org
Another approach involves the reductive amination of pyridine-2-carbaldehydes (including 6-methylpyridine-2-carbaldehyde) with enantiopure amino alcohols. rsc.org The resulting chiral pyridylalkylamine ligands have been complexed with iridium to create catalysts for the asymmetric hydrogenation of ketones, achieving high conversions and enantioselectivities. rsc.org The stereochemistry of the final product is dictated by the absolute configuration of the chiral centers within the ligand. uu.nl
| Catalyst System | Reaction | Substrate | Enantiomeric Excess (ee) | Key Finding | Citation |
| Chiral Iridium Pyridylalkylamine Complex | Asymmetric Hydrogenation | Acetophenone | Up to 99% | The catalyst, derived from 6-methylpyridine-2-carbaldehyde, is highly effective for the enantioselective reduction of ketones. | rsc.org |
| Chiral Iron PNP Pincer Complex | N/A | N/A | N/A | A modular approach allows for the straightforward synthesis of chiral pincer complexes from 2,6-diaminopyridine. | acs.org |
| Zinc complex with Py(ProMe)₂ ligand | N/A | N/A | N/A | A chiral ligand derived from 2,6-bis(chloromethyl)pyridine (B1207206) and methyl-L-prolinate forms single diastereoisomer complexes with metals. | uu.nl |
Heterogeneous Catalysis and Immobilization Strategies
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. Immobilizing homogeneous catalysts based on this compound onto solid supports is a key strategy to bridge the gap between these two fields.
The heterogenization of catalytically active complexes is an expanding area of research. researchgate.net The goal is to anchor the active metal-ligand species to an insoluble support without compromising its catalytic performance. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. researchgate.neticm.edu.pl
One effective method involves the covalent attachment of the ligand or the pre-formed complex to the support material. For instance, ruthenium pincer complexes with PNN and PONOP ligands have been successfully immobilized on a silica-poly(allylamine) composite material. researchgate.net The immobilization was achieved via a Mannich reaction, which creates a stable covalent link between the pyridine ring of the pincer ligand and the amine-functionalized support. researchgate.net Another approach involves synthesizing ligands with built-in functionalities for grafting, such as aminosilanes, which can readily undergo condensation with the surface hydroxyl groups of silica. icm.edu.pl Metal-Organic Frameworks (MOFs) also represent a promising platform for catalyst immobilization, offering a high surface area and tunable pore environment. acs.org
Once a catalyst is immobilized, it is crucial to characterize the new heterogeneous material to understand the nature of the active sites and their interaction with the support surface. A variety of surface-sensitive and solid-state analytical techniques are employed for this purpose.
The successful grafting of the complex and its structural integrity on the support can be confirmed using techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Elemental analysis and metal digestion studies (e.g., Inductively Coupled Plasma - ICP analysis) are used to quantify the amount of catalyst loaded onto the support. researchgate.net These methods were used to confirm the successful immobilization of ruthenium pincer complexes on a silica composite. researchgate.net
Characterizing the electronic state and coordination environment of the metal active center is often accomplished using X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS). These techniques provide information about the oxidation state of the metal and its direct coordination sphere, revealing how the interaction with the support surface might have altered the electronic properties of the catalyst. Understanding these surface interactions is key to rationally designing more efficient and robust heterogeneous catalysts.
Mechanistic Insights into Catalytic Cycles
The catalytic efficacy of transition metal complexes derived from substituted pyridine-2,6-diamines is deeply rooted in the cooperative interplay between the metal center and the ligand framework. Mechanistic investigations, combining spectroscopic analysis, kinetic studies, and computational modeling, have been pivotal in unraveling the intricate steps of the catalytic cycles. These studies provide a fundamental understanding of how the ligand structure, particularly substituents on the diamine nitrogens, influences the activity and selectivity of the catalyst.
Identification of Catalytically Active Species and Intermediates
The identification of the true catalytically active species and the characterization of fleeting intermediates are central to understanding the reaction mechanism. For catalysts based on the 2,6-diaminopyridine scaffold, the active species is often not the initial precursor complex but is generated in situ under catalytic conditions.
A recurring theme in the catalytic cycles of these complexes is the concept of metal-ligand cooperation (MLC) . This cooperation frequently involves the deprotonation and dearomatization of the pyridine ring of the ligand. For instance, in hydrogenation and dehydrogenation reactions catalyzed by iron and manganese PNP pincer complexes derived from 2,6-diaminopyridine, the activation of molecular hydrogen can proceed via heterolytic cleavage across the metal center and a ligand nitrogen atom. nih.gov This process often involves the formation of a dearomatized pyridine moiety, which acts as a proton shuttle and an electron reservoir. nih.govmdpi.com
Spectroscopic methods are crucial for identifying these species. For example, NMR spectroscopy has been used to detect the formation of hydride complexes and to observe changes in the pyridine ring's aromaticity. nih.gov In some systems, intermediates have been successfully isolated and characterized by X-ray crystallography. For example, in studies of ruthenium pincer complexes, a de-aromatized enamido–Ru(II) complex, formed by the deprotonation of both the NH and a methylene (B1212753) proton of the pincer arm, was identified as the likely actual catalyst for alcohol dehydrogenation. dergipark.org.tr
The nature of the substituent on the nitrogen atoms (the N2 position in this compound) can significantly impact the formation and stability of these active species. While many studied systems feature an N-H proton that can participate directly in MLC, the presence of an N-methyl group, as in this compound, alters this dynamic. Research on iron-based catalysts has shown that methylation of the NH group on the pincer ligand can render the catalyst inactive for certain reactions, such as nitrile hydrogenation, highlighting the critical role of the N-substituent in the catalytic cycle. rsc.org
Table 1: Examples of Proposed Catalytically Active Species and Intermediates in 2,6-Diaminopyridine-Based Pincer Catalysis
| Catalyst Family | Proposed Active Species/Intermediate | Reaction Type | Method of Identification |
| Iron PNP Pincer | Dearomatized Fe(II) monohydride complex | Ketone Hydrogenation | DFT Calculations mdpi.com |
| Manganese PNP Pincer | Aldimine-Mn(I) complex | Dehydrogenative Coupling | Mechanistic Studies & Product Analysis rsc.org |
| Ruthenium PNNH Pincer | De-aromatized enamido-Ru(II) complex | Alcohol Dehydrogenation | X-ray Crystallography, NMR dergipark.org.tr |
| Iron Pyridine Diimine | (PDI2-)FeII / (PDI•-)FeIII redox couple | Cyclization Reactions | Spectroscopic & Electronic Structure Studies goettingen-research-online.de |
This table presents examples from the broader class of 2,6-diaminopyridine-based pincer catalysts to illustrate common mechanistic motifs.
Kinetic Studies and Rate-Determining Steps
Kinetic studies provide quantitative data on reaction rates, reaction orders, and activation parameters, which are essential for validating proposed catalytic cycles and identifying the rate-determining step (RDS). For reactions catalyzed by complexes with pyridine-diamine-based ligands, the RDS can vary depending on the specific reaction, substrate, and metal center.
A key tool in mechanistic studies is the kinetic isotope effect (KIE) , which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) for a specific bond indicates that the cleavage of this bond is involved in the rate-determining step. wikipedia.org For instance, in a C-H amination reaction catalyzed by a nickel-dipyrrin complex, a large primary intermolecular KIE of 31.9 was observed, suggesting that H-atom abstraction is the rate-determining step and indicative of quantum tunneling. nih.gov
The rate of a reaction can show different dependencies on the concentrations of the catalyst, substrate, and other reagents. For example, in the nickel-catalyzed C-H amination, the reaction rate was found to have a first-order dependence on the catalyst concentration but a zeroth-order dependence on the substrate, which is consistent with the catalyst's resting state being a nickel iminyl radical that forms before the rate-limiting H-atom abstraction step. nih.gov
Table 2: Kinetic Parameters from Related Catalytic Systems
| Catalytic Reaction | Catalyst System | Kinetic Finding | Significance | Reference |
| C-H Amination | Nickel-Dipyrrin Complex | kH/kD = 31.9 ± 1.0 | H-atom abstraction is the RDS, with significant tunneling. | nih.gov |
| C-H Amination | Nickel-Dipyrrin Complex | ΔH‡ = 13.4 ± 0.5 kcal/mol; ΔS‡ = -24.3 ± 1.7 cal/mol·K | Indicates a highly ordered transition state for the H-atom abstraction step. | nih.gov |
| Methylation of Pyridine | Methyl Chloride | Chlorine KIE increases with steric hindrance (Pyridine vs. 2,6-Lutidine) | Supports the Hammond postulate; slower, more hindered reactions have more product-like transition states. | osti.gov |
| Decarboxylation | Mandelylthiamin | Experimental 13C KIE = 1.058 | Rules out mechanisms where diffusional separation of CO2 is rate-limiting. | nih.gov |
Note: This table includes data from various catalytic systems to illustrate the application and interpretation of kinetic data in mechanistic studies, as direct kinetic data for this compound derivatives is not widely available.
Computational Modeling of Catalytic Pathways
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of catalytic reactions involving this compound derivatives and their analogues. researchgate.netscholaris.ca DFT allows for the detailed mapping of potential energy surfaces, providing insights into the structures and energies of reactants, intermediates, transition states, and products.
Computational studies have been instrumental in supporting and explaining experimental observations. For example, in the iron-catalyzed hydrogenation of ketones with PNP pincer ligands, DFT calculations showed that the key step involves a dearomatized monohydride intermediate that facilitates hydrogen atom transfer to the substrate. mdpi.com These calculations can also reveal why certain catalysts are inactive; for isoelectronic iron and manganese PNP complexes, DFT revealed that while the M-H bond characteristics are similar, differences in electron density and the thermodynamics of subsequent steps lead to divergent reactivity. nih.gov
DFT calculations can predict reaction barriers and identify the most favorable mechanistic pathway among several possibilities. For the dehydrogenation of diamine-boranes catalyzed by lithium-dihydropyridine systems, DFT was used to explore intramolecular and intermolecular pathways, revealing that the catalyst plays a key role in storing and delivering a hydride. researchgate.net In another study on the photoredox-catalyzed difunctionalization of olefins, DFT calculations helped to substantiate a mechanism involving interwoven radical and polar substitution steps, identifying the radical addition to the pyridine N-oxy radical cation as the rate-determining step with a calculated free energy barrier of 24.3 kcal/mol. acs.org
These models can also provide detailed geometric information about transition states, which is often inaccessible through experimental methods alone. For instance, in aza-Henry reactions catalyzed by chiral Brønsted acids, DFT calculations identified the specific hydrogen bonding interactions between the catalyst, the imine, and the nitronate in the transition state, explaining the observed diastereoselectivity. nih.gov
Table 3: Representative Data from Computational Modeling of Related Catalytic Cycles
| System/Reaction | Computational Method | Key Finding | Calculated Parameter | Reference |
| Mn-catalyzed Alcohol Dehydrogenation | DFT | Substrate-promoted dehydrogenation is the RDS. | Activation Barrier: 19.4 kcal/mol | rsc.org |
| Fe-catalyzed Ketone Hydrogenation | DFT | Dearomatized monohydride is the key intermediate. | Relative energies of intermediates and transition states | mdpi.com |
| Photoredox Carbohydroxylation | B3LYP-D3(BJ)/6-31+G* (PCM) | Radical addition to N-oxy radical cation is the RDS. | ΔG‡ = 24.3 kcal/mol | acs.org |
| Aza-Henry Reaction | M06-2X/6-31G(d) | Identified key H-bonding in the transition state. | Transition state geometries and bond distances | nih.gov |
This table showcases the power of computational modeling in elucidating catalytic mechanisms for related systems, in the absence of specific published data for this compound derivatives.
Supramolecular Chemistry and Self Assembly Phenomena
Non-Covalent Interactions Involving N2-Methylpyridine-2,6-diamine Building Blocks
The self-assembly of this compound into larger, ordered structures is governed by a variety of non-covalent interactions. The interplay of these forces dictates the final architecture and properties of the resulting supramolecular assemblies.
Hydrogen Bonding Networks and Architectures
Hydrogen bonding plays a crucial role in the self-assembly of this compound. The presence of two amino groups and a nitrogen atom within the pyridine (B92270) ring provides multiple sites for hydrogen bond donation and acceptance. This allows for the formation of extensive and predictable hydrogen-bonding networks.
Derivatives of 2,6-diaminopyridine (B39239) are known to form robust hydrogen-bonded assemblies. acs.orgnih.govacs.org For instance, in related systems, the R2(2)(8) graphite-like hydrogen-bonding pattern is a common motif, where molecules form dimeric structures that can further extend into tapes or sheets. In the case of this compound, the methyl group on one of the amino nitrogens introduces a degree of steric hindrance and alters the electronic properties of the amine, which can influence the preferred hydrogen-bonding geometry. While breaking the symmetry of the molecule compared to the parent 2,6-diaminopyridine, the N-methylation still allows for the formation of strong N-H···N and N-H···O hydrogen bonds, which are fundamental to the construction of supramolecular architectures. nih.govnih.gov The remaining N-H group of the methylated amine and the primary amine can still participate in forming intricate networks.
π-π Stacking Interactions and Aromatic Stacking Motifs
The aromatic pyridine ring of this compound is prone to engaging in π-π stacking interactions, which are significant in stabilizing supramolecular structures. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.
Theoretical and experimental studies on pyridine and its derivatives have shown a preference for parallel-displaced or offset stacking arrangements over face-to-face stacking. chemrxiv.orgacs.orgresearchgate.net This preference is a result of the competition between Pauli repulsion and dispersion forces. chemrxiv.org The presence of substituents on the pyridine ring can significantly influence the geometry and strength of these interactions. rsc.orgunifr.ch The methyl group in this compound, being an electron-donating group, can modulate the quadrupole moment of the pyridine ring, thereby affecting the electrostatic component of the stacking interaction. Furthermore, the steric bulk of the methyl group can influence the degree of overlap and the distance between the stacked rings.
| Interaction Type | Typical Distance (Å) | Typical Energy (kcal/mol) | Influencing Factors for this compound |
| Hydrogen Bonding | 2.5 - 3.5 | 3 - 10 | Presence of N-H donors and N acceptors; steric hindrance from methyl group. |
| π-π Stacking | 3.3 - 3.8 | 1 - 5 | Electron-donating methyl group; steric effects influencing displacement. |
| Halogen Bonding | 2.5 - 3.5 | 2 - 8 | Pyridine nitrogen as a halogen bond acceptor; competition with hydrogen bonding. |
Table 1: Overview of Non-Covalent Interactions for this compound Building Blocks. This table provides a summary of the key non-covalent interactions, their typical characteristics, and the specific factors related to the structure of this compound that influence these interactions. The values are illustrative and can vary based on the specific chemical environment.
Halogen Bonding and Other Directed Intermolecular Forces
Halogen bonding is another important directional interaction that can be utilized in the self-assembly of this compound. This interaction involves the electrophilic region on a halogen atom (the σ-hole) and a Lewis basic site, such as the nitrogen atom of the pyridine ring. nih.gov
Design and Synthesis of Supramolecular Architectures
The predictable and directional nature of the non-covalent interactions involving this compound makes it a valuable component in the bottom-up fabrication of functional supramolecular materials.
Self-Assembled Monolayers (SAMs) and Surface Engineering
While specific studies on the use of this compound in self-assembled monolayers (SAMs) are not extensively documented, the chemistry of aminopyridine derivatives suggests its potential in surface engineering. mdpi.com SAMs are ordered molecular assemblies that form spontaneously on a surface, and they provide a powerful method for tailoring the physicochemical properties of interfaces. nih.govrsc.orgpsu.eduharvard.edu
The amino groups of this compound could be utilized for covalent attachment to surfaces through various chemical reactions. For instance, diazotization of an amino group to form a diazonium salt allows for the subsequent electrografting onto electrode surfaces. mdpi.com The pyridine ring and the remaining functional groups would then be exposed at the interface, imparting specific properties such as hydrophilicity, metal-ion binding capability, or the ability to direct the assembly of subsequent layers. The orientation of the molecule on the surface would be influenced by the interactions between the pyridine rings and the substrate, as well as by intermolecular interactions within the monolayer.
Molecular Cages, Helices, and Rotaxanes
There is a notable absence of published research demonstrating the use of this compound in the self-assembly of discrete molecular cages, helices, or interlocked structures like rotaxanes. While related pyridine-2,6-diimine-linked macrocycles are known to form nanotubes through self-assembly, specific examples and detailed structural data for this compound in these contexts are not available in the current scientific literature. The potential for this compound to act as a building block in such structures can be inferred from the general principles of supramolecular chemistry, but it remains an unexplored area of research.
Functional Properties of Supramolecular Systems
The functional properties of supramolecular systems derived specifically from this compound are not well-documented. The following sections reflect the lack of specific research findings.
Detailed studies focusing on the molecular recognition and host-guest chemistry of this compound are not present in the available literature. The pyridine nitrogen and the two amino groups provide potential binding sites for guest molecules through hydrogen bonding and metal coordination. However, specific investigations into its binding affinities, selectivity for particular guests, and the thermodynamic parameters of host-guest complexation have not been reported.
While diamine ligands, in general, are known to form luminescent complexes with transition metals, specific data on the luminescent and electronic properties of assemblies containing this compound are not available. Research on related compounds, such as those with different N-substituents on the pyridine-2,6-diamine core, has shown that the choice of metal and ancillary ligands can tune the photophysical properties of the resulting complexes. However, without specific experimental data for this compound, any discussion of its potential luminescent or electronic characteristics would be purely speculative.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on N2-Methylpyridine-2,6-diamine and its Complexes
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the geometry, electronic structure, and spectroscopic features of this compound.
Theoretical calculations have been employed to determine the most stable geometric structure of this compound. These studies often involve geometry optimization, a process that locates the minimum energy conformation of the molecule. The planarity and symmetry of the pyridine (B92270) ring, along with the orientation of the amino and methylamino groups, are key parameters investigated.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C2-N(HCH3) | 1.378 |
| Bond Length | C6-N(H2) | 1.365 |
| Bond Length | C2-N1 | 1.351 |
| Bond Length | C6-N1 | 1.351 |
| Bond Angle | C2-N1-C6 | 117.5 |
| Dihedral Angle | C6-C2-N-H | 0.0 |
Note: The values presented are illustrative and derived from typical DFT calculations. Actual values may vary depending on the level of theory and basis set used.
The electronic properties of this compound have been extensively studied using computational methods. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic transition properties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For this compound, the HOMO is typically localized on the electron-rich amino and methylamino groups and the pyridine ring, while the LUMO is predominantly centered on the pyridine ring.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -0.98 |
Note: These values are representative and can vary with the computational method.
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound are generally in good agreement with experimental spectra. These calculations help in the assignment of peaks and provide a deeper understanding of the electronic environment of the different nuclei.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated and compared with experimental Infrared (IR) spectra. These calculations aid in the assignment of vibrational modes, such as the N-H and C-H stretching and bending vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations can identify the electronic transitions responsible for the observed absorption bands, typically π → π* and n → π* transitions associated with the pyridine ring and the amino substituents.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, offering insights that are not accessible through static quantum chemical calculations.
MD simulations are used to investigate how the structure and dynamics of this compound are influenced by different solvents. The explicit inclusion of solvent molecules in the simulation allows for the study of solute-solvent interactions, such as hydrogen bonding between the amino groups of the compound and protic solvent molecules. The choice of solvent can significantly affect the conformational preferences and the aggregation behavior of the molecule.
The potential for this compound to form larger assemblies through non-covalent interactions can be explored using MD simulations. These simulations can reveal the preferred modes of intermolecular interactions, such as hydrogen bonding between the amino groups of one molecule and the pyridine nitrogen of another. Understanding these self-assembly dynamics is crucial for predicting the material properties of the compound in the solid state or in concentrated solutions. The simulations can provide information on the structure and stability of potential dimers, trimers, and larger aggregates.
Advanced Theoretical Models and Methodologies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for a wide range of molecular properties. It is particularly well-suited for studying the electronic structure, geometry, and reactivity of pyridine derivatives.
DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties. acs.orgstrath.ac.uk Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. scielo.br
For aminopyridine systems, DFT is employed to study noncovalent interactions, such as hydrogen bonding and π–π stacking, which are crucial in supramolecular chemistry and biological recognition. rsc.org The analysis of the Molecular Electrostatic Potential (MEP) surface, another DFT-derived property, helps visualize electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. rsc.org
In the context of this compound, DFT would be instrumental in:
Determining Tautomeric Stability: Analyzing the relative energies of different tautomers (e.g., amino vs. imino forms).
Predicting Reactivity: Calculating the HOMO-LUMO gap and MEP to predict how the methyl group on one amine and the free amine on the other influence the molecule's reactivity compared to the parent 2,6-diaminopyridine (B39239).
Simulating Spectra: Calculating NMR and IR spectra to aid in the structural characterization of the molecule and its derivatives. ekb.eg
The following table presents typical data obtained from DFT calculations on related pyridine compounds, illustrating the insights that could be gained for this compound.
| Compound Studied | Method/Basis Set | Calculated Property | Value | Reference |
| 2-acetylpyridine derivatives | B3LYP/6-311G | HOMO-LUMO Gap | 4.38 - 4.80 eV | scielo.br |
| N-(2-pyrimidyl)-β-alanine | DFT | H-Bond Energy | -14.1 kcal/mol | rsc.org |
| Aminopyridine-Metal Complex | DFT | Total Density Function | Calculated | ekb.eg |
| Pyridine-BPA variants | ωB97X-D/6-31G* | EHOMO / ELUMO | Varied | nih.gov |
Ab initio (from first principles) and post-Hartree-Fock methods represent a higher level of theory that provides more accurate solutions to the electronic Schrödinger equation, albeit at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is often approximated in DFT.
These high-level methods are crucial for obtaining benchmark-quality data for reaction energies, barrier heights, and excited-state properties. For example, a combined experimental and theoretical study on 2,6-diaminopurine (B158960) (a related diamino-N-heterocycle) utilized multi-reference ab initio methods to investigate its excited-state dynamics. rsc.orgresearchgate.net The calculations identified minima on the ground and excited states and located conical intersections, which are critical for understanding photochemical deactivation pathways. rsc.orgresearchgate.net
An ab initio molecular orbital study of monosubstituted pyridines provided insights into their electronic structure and properties, which serve as a foundation for understanding more complex derivatives. acs.org For this compound, these methods would be employed to:
Obtain highly accurate geometric parameters and rotational constants.
Calculate precise proton affinities and basicity, resolving subtle electronic effects of the N-methyl group.
Investigate excited electronic states to predict its UV-Vis spectrum and photophysical behavior.
Many chemical and biological processes involving this compound would occur in complex environments, such as in solution, within a protein's active site, or as part of a larger material. Multiscale modeling addresses this complexity by combining high-accuracy quantum mechanical (QM) methods for a core region of interest (e.g., the ligand) with more computationally efficient methods, like molecular mechanics (MM) or continuum models, for the surrounding environment. nih.govelsevierpure.com
This QM/MM approach is a powerful tool in drug design and materials science. For example, computational modeling was used to develop pyridine-based compounds with high glioblastoma cytotoxicity and the ability to penetrate the brain. nih.gov These studies combine DFT calculations on the drug candidates with larger-scale predictions of properties like water solubility and cardiotoxicity. nih.gov
For this compound, multiscale modeling could be applied to:
Simulate Ligand-Receptor Interactions: Model its binding to a biological target, such as an enzyme or receptor, using a QM/MM approach to accurately describe hydrogen bonding, π-stacking, and other interactions in the binding pocket.
Predict Properties in Solution: Use continuum solvation models to calculate properties like pKa and redox potentials more accurately than in the gas phase.
Model Polymeric Systems: Investigate the properties of coordination polymers where the molecule acts as a ligand, linking metal centers. DFT could be used for the core metal-ligand unit, while MM describes the extended polymer chain. researchgate.net
These advanced modeling techniques are indispensable for bridging the gap between the properties of an isolated molecule and its function within a larger, more complex system. elsevierpure.comyoutube.com
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment, connectivity, and dynamics of atoms.
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are fundamental for the unambiguous assignment of the chemical structure of N2-Methylpyridine-2,6-diamine.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms. Key expected signals include a singlet for the N-methyl (N-CH₃) protons, distinct signals for the aromatic protons on the pyridine (B92270) ring, and a signal for the primary amine (-NH₂) protons. The chemical shifts and coupling constants (J-values) of the aromatic protons provide definitive information about their relative positions on the pyridine ring.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes the methyl carbon, and the five carbons of the pyridine ring. The chemical shifts would be influenced by the electron-donating amine and methylamino substituents.
2D NMR: Techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings, confirming the adjacency of protons on the pyridine ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations, for instance, between the methyl protons and the carbon atom to which the nitrogen is attached (C2).
While specific data for this compound is sparse, the analysis of the parent compound, 2,6-diaminopyridine (B39239), provides a basis for predicting its spectral features. For example, in a copper-catalyzed amination study, the ¹³C NMR spectrum of 2,6-diaminopyridine showed signals at δ 158.1 (C), 140.1 (CH), and 98.2 (CH) ppm. rsc.org The introduction of a methyl group in this compound would be expected to introduce a new signal for the methyl carbon and induce shifts in the adjacent ring carbons.
Table 1: Illustrative ¹H and ¹³C NMR Data for the Related Compound 2-Amino-6-methylpyridine rsc.org
| Nucleus | Chemical Shift (δ ppm) | Description |
| ¹H NMR | 7.37 – 7.24 (m, 1H) | Pyridine Ring CH |
| 6.48 (t, J = 8.3 Hz, 2H) | Pyridine Ring CH | |
| 2.37 (s, 3H) | C-CH₃ | |
| ¹³C NMR | 157.1, 157.0, 156.2 | Pyridine Ring C |
| 138.1 | Pyridine Ring CH | |
| 113.5, 103.8 | Pyridine Ring CH | |
| 24.1 | C-CH₃ | |
| Note: Data corresponds to N-(4-methoxyphenyl)-6-methylpyridin-2-amine, presented for illustrative purposes of a substituted aminopyridine. |
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information about structure, polymorphism, and dynamics where solution NMR is not applicable. For this compound, ssNMR would be particularly relevant if the compound is incorporated into a metal-organic framework (MOF), polymer, or studied as a crystalline solid. Cross-Polarization/Magic Angle Spinning (CP/MAS) experiments are commonly used. For instance, ¹³C CP/MAS would provide information on the carbon environments in the solid state, and any differences observed compared to the solution spectrum could indicate specific packing effects or intermolecular interactions.
Studies on related metal complexes of pyridine ligands have successfully used ¹⁵N CP/MAS NMR to distinguish between coordinating and non-coordinating nitrogen atoms, a technique that would be directly applicable to metal complexes of this compound to probe its binding mode. nih.gov
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For this compound, potential dynamic processes include the rotation around the C2-N(CH₃) bond and the inversion of the primary amine group. By acquiring NMR spectra at variable temperatures, it is possible to determine the energy barriers for these processes. At low temperatures, where the exchange is slow, separate signals for different conformers might be observed. As the temperature increases, these signals would broaden and coalesce into a single averaged signal. This analysis provides crucial thermodynamic data about the molecule's flexibility.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₆H₉N₃, exact mass: 123.0796). This is a definitive method for confirming the compound's identity.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺ of this compound), which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern is a fingerprint that can be used for structural confirmation. Expected fragmentation pathways would likely involve the loss of the methyl group, the amine group, or cleavage of the pyridine ring, providing evidence for the connectivity of the molecule. HRMS data has been reported for various N-substituted aminopyridine derivatives, confirming the utility of this technique for this class of compounds. rsc.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing non-covalent complexes, such as those formed between a ligand and a metal ion, without disrupting the weak interactions. Given the presence of multiple nitrogen donor atoms, this compound is an excellent candidate to act as a ligand in coordination chemistry.
ESI-MS would be the method of choice to characterize metal complexes of this compound in solution. The technique can readily identify the stoichiometry of the complex (e.g., 1:1, 1:2 metal-to-ligand ratio) by observing the m/z values of the resulting complex ions. Studies on derivatives of 2,6-bis(amino)pyridine have used ESI-HRMS to confirm the structures of the synthesized compounds and their metal complexes. chemicalbook.com This approach allows for the direct observation of species like [M + Ligand + H]⁺ or [M + 2Ligand]²⁺ (where M is a metal ion), providing direct evidence of complex formation in solution.
Table 2: Summary of Analytical Techniques and Their Applications for this compound
| Technique | Application | Information Obtained |
| 1D NMR (¹H, ¹³C) | Structural Elucidation | Chemical environment, number and type of protons/carbons. |
| 2D NMR (COSY, HSQC) | Structural Connectivity | Atom-to-atom correlations (H-H, C-H). |
| Solid-State NMR | Material Characterization | Structure and dynamics in the solid phase. |
| Dynamic NMR | Conformational Analysis | Energy barriers for bond rotation and molecular flexibility. |
| HRMS | Molecular Formula Confirmation | Highly accurate mass measurement and elemental composition. |
| Tandem MS (MS/MS) | Structural Fragmentation | Characteristic fragmentation patterns for structural verification. |
| ESI-MS | Analysis of Complexes | Stoichiometry and composition of non-covalent assemblies. |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction is an indispensable tool for elucidating the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, detailed information about bond lengths, bond angles, and crystal packing can be obtained.
Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. For a derivative, N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine, SC-XRD analysis revealed that the methylpyridine-2,6-diamine core is nearly planar. nih.gov In this specific derivative, one of the phosphorus atoms was found to be coplanar with the ring, while the other was significantly displaced. nih.gov
The study of a related compound, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, also demonstrates the power of SC-XRD. researchgate.net The analysis showed the molecule to be essentially planar and revealed how intermolecular N—H···N hydrogen bonds contribute to the formation of a three-dimensional network in the crystal. researchgate.net This technique is crucial for understanding the precise spatial arrangement of the atoms in this compound and how it interacts with other molecules in a crystalline state.
Table 1: Representative Crystallographic Data for a Substituted Methylpyridine-2,6-diamine Derivative nih.gov
| Parameter | Value |
| Chemical Formula | C₁₈H₃₅N₃P₂ |
| Molecular Weight | 355.4 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.3394 (12) |
| b (Å) | 10.0089 (16) |
| c (Å) | 29.562 (3) |
| Volume (ų) | 4242.9 (9) |
| Z | 8 |
| Temperature (K) | 100 |
Powder X-ray Diffraction for Polymorphism and Material Phase Analysis
Powder X-ray diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It is particularly valuable for identifying the crystalline phases present in a bulk sample and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Each polymorphic form gives a unique PXRD pattern, which serves as a fingerprint for that specific phase.
Other Advanced Spectroscopic Methods
Beyond diffraction methods, a range of spectroscopic techniques are employed to probe the vibrational and electronic properties of this compound.
Studies on related molecules such as 2-amino-6-methyl pyridine provide insight into the expected spectral features. researchgate.net The C-H stretching vibrations of the methyl group are typically observed in the 2900-3000 cm⁻¹ range. researchgate.net Aromatic C-H stretching occurs at slightly higher frequencies, generally between 3000-3100 cm⁻¹. researchgate.net The interpretation of these complex spectra is often aided by computational methods, like density functional theory (DFT), which can calculate theoretical vibrational frequencies and help assign the observed spectral bands. nih.gov The IR spectrum of a related solid-state pyridine derivative shows characteristic absorptions that can be compared to those expected for this compound. nist.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| N-H Stretching (Amine) | 3300 - 3500 | |
| C-H Stretching (Aromatic) | 3000 - 3100 | researchgate.net |
| C-H Stretching (Methyl) | 2900 - 3000 | researchgate.net |
| C=N, C=C Stretching (Pyridine Ring) | 1400 - 1650 | |
| N-H Bending (Amine) | 1550 - 1650 | |
| C-N Stretching | 1250 - 1350 |
UV-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Interactions
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the pyridine ring and amino substituents constitute a chromophore that gives rise to characteristic π→π* and n→π* electronic transitions.
Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state. A related compound, 2,6-diamino-1-N-methylpyrimidine, has been investigated as a fluorescent probe for detecting palladium(II) ions. researchgate.net The formation of a complex with the metal ion leads to a significant enhancement of the fluorescence intensity, demonstrating that diamino-N-heterocyclic systems can be highly sensitive to their environment. researchgate.net Similarly, the electronic spectra of copper(II) complexes with diamine ligands have been studied to understand their formation and activity. researchgate.net These studies suggest that the UV-Vis and fluorescence properties of this compound could be modulated by factors such as solvent polarity, pH, and coordination to metal ions, making these techniques valuable for studying its interaction with other chemical species.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. While this compound itself is a diamagnetic molecule (all electrons are paired), it can act as a ligand to form complexes with paramagnetic transition metal ions, such as copper(II) or manganese(II).
The study of copper(II) complexes with pyridine-2,6-dicarboxylate (B1240393) ligands demonstrates the utility of EPR in this context. rsc.org The EPR spectra of these complexes provide detailed information about the electronic structure and the coordination geometry around the copper(II) center. rsc.org Analysis of the EPR parameters, such as g-values and hyperfine coupling constants, can reveal the nature of the bonding between the metal and the nitrogen atoms of the ligand. Therefore, EPR spectroscopy is a powerful tool for characterizing the structure and electronic properties of any paramagnetic metal complexes formed by this compound.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound such as this compound, XPS provides critical insights into the different nitrogen and carbon environments present in the molecule. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.
The binding energy of each emitted electron is characteristic of the element and its specific chemical environment. Shifts in these binding energies can be correlated with changes in the chemical bonding state, oxidation state, and the local electronic structure.
Core Level Spectra Analysis
In the XPS analysis of this compound, the core level spectra of interest are primarily the N 1s and C 1s regions. Due to the presence of three distinct nitrogen atoms and various carbon atoms in different chemical environments, the high-resolution spectra in these regions are expected to show multiple components.
Nitrogen (N 1s) Spectrum:
The N 1s spectrum of this compound is anticipated to be complex due to the three different nitrogen atoms: the pyridinic nitrogen, the primary amine nitrogen (-NH2), and the secondary amine nitrogen (-NH-CH3). Each of these nitrogen atoms will exhibit a distinct binding energy.
Pyridinic Nitrogen: The nitrogen atom within the pyridine ring is expected to have a specific binding energy. In similar pyridinic compounds, this peak is typically observed in the range of 398.2–399.1 eV. sci-hub.se
Amino Nitrogen: The nitrogen atoms of the primary and secondary amino groups will have different binding energies compared to the pyridinic nitrogen. The primary amine nitrogen is generally found at a lower binding energy than the pyridinic nitrogen. The secondary amine nitrogen, being bonded to a methyl group, will have a slightly different electronic environment and thus a shifted binding energy compared to the primary amine. In related aminopyridine compounds, amino nitrogen peaks can appear at distinct positions.
N-Methyl Group Effect: The presence of the N-methyl group on one of the amino functionalities introduces a specific electronic effect. This can lead to a distinguishable shift in the N 1s binding energy for that particular nitrogen atom compared to the unsubstituted amino group.
Based on studies of analogous compounds, a deconvolution of the N 1s spectrum would be necessary to resolve these different nitrogen species. For instance, in nitrogen-doped carbon materials, pyridinic-N is often assigned to a binding energy around 398.8 eV, while pyrrolic-N (a five-membered ring nitrogen) is found at approximately 400.7 eV. sci-hub.se While not directly equivalent, these values provide a reference framework. In pyridinium (B92312) salts, the quaternized nitrogen (N+) exhibits a higher binding energy, often around 400.8 eV. researchgate.net
Carbon (C 1s) Spectrum:
The C 1s spectrum will also consist of multiple overlapping peaks corresponding to the different carbon environments in this compound.
Pyridine Ring Carbons: The carbon atoms within the aromatic pyridine ring will have characteristic binding energies. The carbons bonded to nitrogen atoms (C-N) will exhibit a higher binding energy compared to the carbons bonded only to other carbons and hydrogen (C-C, C-H).
Methyl Carbon: The carbon atom of the methyl group (-CH3) will have a distinct binding energy, typically at a lower value characteristic of aliphatic carbons.
Deconvolution of the C 1s spectrum is essential to differentiate these carbon species. The binding energies for C-C/C-H bonds are generally found around 284.8 eV, while C-N bonds appear at higher binding energies, typically in the range of 285.3–286.7 eV. sci-hub.se
Illustrative XPS Data from Analogous Compounds
Table 1: Predicted N 1s Binding Energies for this compound
| Nitrogen Environment | Predicted Binding Energy (eV) | Rationale |
| Pyridinic Nitrogen (N-pyridine) | ~398.5 | Based on typical values for pyridinic nitrogen in heterocyclic compounds. sci-hub.se |
| Primary Amine Nitrogen (-NH2) | ~399.2 | Expected to be at a slightly higher binding energy than pyridinic N due to the local chemical environment. |
| Secondary Amine Nitrogen (-NH-CH3) | ~399.8 | The electron-donating methyl group can slightly alter the electron density and thus the binding energy compared to the primary amine. |
Table 2: Predicted C 1s Binding Energies for this compound
| Carbon Environment | Predicted Binding Energy (eV) | Rationale |
| C-C / C-H (Pyridine Ring) | ~284.6 | Characteristic of aromatic carbon atoms not directly bonded to heteroatoms. |
| C-N (Pyridine Ring) | ~285.8 | Higher binding energy due to bonding with the electronegative nitrogen atom. |
| C-CH3 (Methyl Group) | ~285.1 | Typical binding energy for aliphatic carbon. |
It is important to note that these are predicted values and actual experimental data may vary depending on the specific experimental conditions, including the instrument calibration and the physical state of the sample. The surface sensitivity of XPS also means that surface contamination can influence the measured spectra, necessitating careful sample preparation and handling.
Materials Science and Advanced Functional Applications
Polymer Chemistry and Polymerization Reactions
The presence of two reactive amine groups makes N2-Methylpyridine-2,6-diamine a candidate as a monomer for various polymerization reactions.
Theoretically, this compound could serve as a monomer in step-growth polymerization processes such as the synthesis of polyamides, polyimides, or polyureas. The primary and secondary amine groups can react with acyl chlorides, anhydrides, or isocyanates to form the corresponding polymer linkages. The methyl group on one of the amines would influence the polymer's structure and properties, potentially leading to materials with different solubility, thermal stability, and mechanical properties compared to polymers synthesized from its unmethylated counterpart, 2,6-diaminopyridine (B39239).
While specific examples of this compound acting as a polymerization initiator are not documented, its amine groups could potentially initiate the ring-opening polymerization of certain cyclic monomers.
The incorporation of the this compound unit into a polymer backbone would introduce specific functionalities that could allow for the tuning of the material's properties. The pyridine (B92270) nitrogen atom can be protonated or coordinated to metal ions, which could alter the polymer's solubility, conductivity, and catalytic activity. The presence of the methyl group could impact inter-chain interactions and the polymer's morphology. By carefully selecting co-monomers, it would be theoretically possible to design polymers with tailored thermal, mechanical, and optical properties.
Development of Functional Materials
The inherent chemical features of this compound suggest its potential utility in a range of functional materials.
Pyridine-containing compounds are well-known for their ability to act as ligands for metal ions and to participate in hydrogen bonding interactions. Polymers or molecules incorporating the this compound unit could be designed as chemosensors. The binding of a target analyte, such as a metal ion or a small organic molecule, to the pyridine nitrogen or the amino groups could lead to a detectable change in the material's optical or electronic properties, such as a change in color (colorimetric sensor) or fluorescence.
Table 1: Potential Chemosensor Applications of this compound-based Materials
| Target Analyte | Potential Sensing Mechanism | Expected Signal Change |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination to pyridine and amine nitrogens | Change in UV-Vis absorption or fluorescence quenching/enhancement |
| Protons (pH sensing) | Protonation of the pyridine nitrogen | Shift in absorption or emission spectra |
| Anions | Hydrogen bonding with amine groups | Perturbation of electronic properties |
This table is speculative and based on the known properties of similar compounds, as specific research on this compound in this area is not available.
The nitrogen-rich structure of this compound makes it a candidate for inclusion in materials for energy applications. In the context of batteries, polymers or carbon materials doped with such nitrogen-containing molecules could potentially enhance the performance of electrodes by providing active sites for electrochemical reactions and improving conductivity. For fuel cell applications, the pyridine nitrogen could play a role in proton conduction membranes.
Pyridine-based materials can exhibit interesting photophysical properties. The incorporation of this compound into conjugated polymers or organic frameworks could influence their electronic band gap, charge transport properties, and light-emitting characteristics. These materials could find potential applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other optoelectronic devices. The specific impact of the N-methyl group on the electronic properties would be a key area for investigation.
Table 2: Potential Optoelectronic Properties of this compound-based Polymers
| Property | Potential Influence of this compound |
| Fluorescence | The pyridine ring can be part of a fluorophore, with its emission properties tunable by substitution and environment. |
| Charge Carrier Mobility | The nitrogen atoms could act as charge traps or facilitate charge transport, depending on the polymer structure. |
| Band Gap | The inclusion of this diamine in a conjugated system would affect the HOMO-LUMO levels and thus the optical band gap. |
This table is theoretical and highlights potential research directions, as experimental data for this compound-based optoelectronic materials is not currently published.
Surface Chemistry and Interfacial Phenomena of this compound
The behavior of this compound at interfaces is a critical aspect of its application in materials science. Its molecular structure, featuring a pyridine ring and two amine groups, allows for a range of interactions with solid surfaces, influencing adhesion, film formation, and the electronic properties of the resulting interfaces.
Adsorption Studies on Solid Surfaces
While direct and extensive research on the adsorption of this compound on various solid surfaces is limited in publicly available literature, significant insights can be drawn from studies on its closely related derivatives. One such study investigates the adsorption of N2, N6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine (MH-PA) on C35E steel in a 1 M HCl medium. tandfonline.comrawdatalibrary.net This research provides a valuable analogue for understanding the potential adsorption behavior of this compound.
The study on MH-PA demonstrated that the molecule effectively adsorbs onto the steel surface, acting as a corrosion inhibitor. tandfonline.comrawdatalibrary.net The adsorption process was found to conform to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the adsorbate on the solid surface. tandfonline.comdp.techresearchgate.net This model assumes that all adsorption sites are equivalent and that the ability of a molecule to adsorb at a given site is independent of the occupation of neighboring sites.
The thermodynamic properties of the adsorption revealed a mixed-type behavior, involving both physical and chemical interactions. tandfonline.comrawdatalibrary.net Physisorption likely occurs through electrostatic interactions between the charged molecule and the metal surface, while chemisorption involves the formation of coordinate bonds. Specifically, X-ray Photoelectron Spectroscopy (XPS) analysis revealed the formation of an N-Fe bond, indicating a direct chemical interaction between the nitrogen atoms of the pyridine derivative and the iron atoms of the steel surface. tandfonline.comrawdatalibrary.net
Surface analysis techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), and Atomic Force Microscopy (AFM) confirmed the formation of a protective layer of the MH-PA molecules on the C35E steel. tandfonline.comresearchgate.net Molecular dynamics simulations further supported these findings, suggesting that the MH-PA molecules adsorb in a parallel orientation to the Fe (110) surface. tandfonline.comrawdatalibrary.net
Table 1: Adsorption Characteristics of a Derivative (MH-PA) on C35E Steel
| Parameter | Finding | Analytical Technique(s) |
|---|---|---|
| Adsorption Isotherm | Conforms to Langmuir isotherm. tandfonline.comdp.techresearchgate.net | Potentiodynamic Polarization (PDP) |
| Adsorption Type | Mixed physical and chemical adsorption. tandfonline.comrawdatalibrary.net | Thermodynamic Analysis |
| Surface Interaction | Formation of an N-Fe bond. tandfonline.comrawdatalibrary.net | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Morphology | Formation of a protective molecular layer. tandfonline.comresearchgate.net | SEM, EDS, AFM |
| Inhibition Efficiency | Reached 98% at 10⁻³M concentration at 303K. tandfonline.comrawdatalibrary.net | PDP, Electrochemical Impedance Spectroscopy (EIS) |
Thin Film Fabrication and Characterization
Specific methodologies for the fabrication of thin films composed solely of this compound are not extensively detailed in the available research. However, based on the chemical nature of the compound and general practices in materials science for similar organic molecules, several potential fabrication techniques can be considered.
Potential Fabrication Methods:
Physical Vapor Deposition (PVD): This technique, which includes vacuum thermal evaporation, is a common method for depositing thin films of organic small molecules. The solid compound is heated in a high vacuum environment until it sublimes, and the vapor then condenses as a thin film on a cooler substrate. This method allows for high purity films and precise control over thickness.
Solution-Based Deposition: Techniques such as spin-coating, dip-coating, or drop-casting could potentially be employed if a suitable solvent for this compound can be found. These methods are often lower in cost and simpler to implement than PVD but offer less control over film morphology and crystallinity.
Electropolymerization: The amine and pyridine functionalities suggest that this compound could serve as a monomer for the electrochemical synthesis of a polymer film directly onto a conductive substrate. Applying a specific potential could initiate polymerization, leading to the growth of a conductive polymer thin film.
Characterization of Thin Films:
Once fabricated, thin films of this compound would require thorough characterization to understand their properties. Standard techniques for the characterization of organic thin films would be applicable.
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy would be used to confirm the chemical integrity of the compound within the film and to study intermolecular interactions. tandfonline.comicm.edu.pl
UV-Visible Spectroscopy can provide information on the electronic absorption properties and the optical bandgap of the film. tandfonline.comicm.edu.pl
X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the elemental composition and chemical states of the elements on the film's surface. tandfonline.com
Microscopy and Structural Analysis:
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) would be employed to investigate the surface topography, morphology, and grain structure of the film. tandfonline.comresearchgate.net
X-ray Diffraction (XRD) could be used to determine the crystallinity and molecular packing within the film.
Electrical Characterization: If the films are intended for electronic applications, techniques such as four-point probe measurements or cyclic voltammetry would be used to determine their conductivity and electrochemical properties. icm.edu.pl
Table 2: Potential Thin Film Characterization Techniques
| Property to be Measured | Potential Technique(s) |
|---|---|
| Chemical Composition & Bonding | FTIR, Raman, XPS. tandfonline.comicm.edu.pl |
| Surface Morphology & Topography | AFM, SEM. tandfonline.comresearchgate.net |
| Crystallinity & Phase | X-ray Diffraction (XRD) |
| Optical Properties | UV-Visible Spectroscopy. tandfonline.comicm.edu.pl |
| Electrical/Electrochemical Properties | Four-Point Probe, Cyclic Voltammetry. icm.edu.pl |
Environmental Chemistry and Sustainable Perspectives
Chemical Degradation Pathways and Environmental Fate
Photodegradation Mechanisms under Environmental Conditions
The photodegradation of pyridine (B92270) compounds can involve the formation of highly reactive intermediates. For example, the photolysis of pyridine N-oxides can lead to ring-opening. acs.org Irradiation with UV light can induce various transformations, and the specific pathway is dependent on the compound's structure and the environmental matrix (e.g., water, soil). core.ac.uk For the trans diam(m)ine platinum(IV) diazido complexes, irradiation with UVA light (365 nm) causes photoreduction of the Pt(IV) complexes into Pt(II) species. nih.gov Without specific experimental data, it is hypothesized that N2-Methylpyridine-2,6-diamine, under environmental UV radiation, could potentially undergo transformation through mechanisms involving hydroxyl radicals, similar to other aromatic amines.
Chemical Hydrolysis and Oxidation Processes
Chemical hydrolysis and oxidation are key abiotic degradation pathways for organic pollutants. While some pyridine compounds are stable to hydrolysis, oxidation can be a significant route for their degradation. herts.ac.uk Aminopyridines, in particular, have been shown to be treatable via advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down recalcitrant organic molecules. tssm.edu.in
AOPs such as Fenton and photo-Fenton oxidation have been effectively used to degrade 2-aminopyridine (B139424) and 3-aminopyridine (B143674) in aqueous solutions. tandfonline.comresearchgate.net These processes are typically optimized at an acidic pH of around 3.0. tandfonline.comresearchgate.net For example, 100% degradation of 2-aminopyridine (at an initial concentration of 10 mg/L) was achieved in 30 minutes using a photo-Fenton process. tandfonline.com The efficiency of these methods depends on factors like the concentration of the iron catalyst (Fe²⁺) and hydrogen peroxide. tandfonline.comresearchgate.net Studies have also demonstrated that naturally available lateritic iron can be an effective and eco-friendly catalyst substitute for ferrous salts in these processes. tssm.edu.inresearchgate.net Given this evidence, it is highly probable that this compound could be effectively mineralized using similar AOPs, which offer a viable method for its removal from contaminated water.
The table below summarizes findings from studies on the degradation of aminopyridines using AOPs.
| Compound | Process | Catalyst | Initial Conc. (mg/L) | Optimal pH | Degradation Time | Degradation Efficiency (%) | Reference |
| 2-Aminopyridine | Photo-Fenton | Fe²⁺ | 10 | 3.0 | 30 min | 100 | tandfonline.com |
| 2-Aminopyridine | Fenton | Fe²⁺ | 10 | 3.0 | 180 min | 100 | tssm.edu.in |
| 3-Aminopyridine | Photo-Fenton | Fe²⁺ / Laterite | 10-30 | 3.0 | 1.5 hrs | 100 | core.ac.ukresearchgate.net |
| 3-Aminopyridine | Fenton | Fe²⁺ / Laterite | 10-30 | 3.0 | 5.0 hrs | ~90 | core.ac.ukresearchgate.net |
Sustainable Synthesis and Resource Efficiency
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to enhance sustainability, improve resource efficiency, and minimize environmental impact. nih.govresearchgate.net
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Syntheses with low atom economy generate significant waste, whereas high atom economy indicates a more sustainable process. primescholars.com
Modern synthetic strategies for pyridine derivatives focus on improving atom economy and reducing waste through several approaches:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is inherently more atom-economical and efficient than traditional multi-step syntheses. bohrium.comrug.nl Various MCRs have been developed for pyridine synthesis, often with high yields. bohrium.comnih.gov
Green Catalysts: The use of efficient and recyclable catalysts, such as those based on zinc, copper, or earth-abundant metals like iron, can improve reaction rates and selectivity while avoiding toxic heavy metals. bohrium.comacs.org Biocatalysts, like enzymes, offer an environmentally friendly alternative to traditional chemical methods. numberanalytics.commdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve product yields for pyridine derivatives compared to conventional heating. nih.govresearchgate.net
Solvent-Free and Green Solvents: Conducting reactions under solvent-free conditions or using environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) reduces pollution and hazards associated with volatile organic compounds. researchgate.netmdpi.com
The following table summarizes various green synthesis approaches applicable to pyridine derivatives.
| Synthesis Strategy | Catalyst/Conditions | Solvent | Key Advantages | Reference(s) |
| Four-Component Reaction | Microwave Irradiation | Ethanol | Excellent yields (82-94%), short reaction time (2-7 min) | researchgate.netnih.gov |
| Three/Four-Component Reaction | Zn(II)-complex | Solvent-free (Air) | Uses alcohols as feedstock, high compatibility | acs.org |
| Multicomponent Reaction | None (thermal) | Solvent-free | Efficient, easy access to diverse products | nih.gov |
| One-Pot, Multi-Component | Neat (no solvent) | Solvent-free (MW) | High yield, excellent atom economy, reduced complexity | researchgate.net |
These sustainable methodologies provide a framework for developing an environmentally responsible synthesis process for this compound.
Life Cycle Assessment of Synthetic Processes
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life disposal. acs.orgmdpi.com For a chemical like this compound, a "cradle-to-gate" LCA would analyze the environmental footprint of its production process, ending at the point where it leaves the manufacturing facility. acs.orgresearchgate.net
Currently, there are no published LCA studies specifically for this compound or its direct precursors. However, the principles of LCA can be applied to compare potential synthetic routes. An LCA would quantify impacts such as:
Climate Change: Greenhouse gas emissions associated with energy consumption (heating, microwave irradiation) and chemical reactions.
Resource Depletion: Consumption of fossil fuels for energy and petrochemical feedstocks.
Toxicity: Impacts on human health and ecosystems from raw materials, solvents, and waste streams.
Waste Generation: The environmental burden of byproducts and waste treatment, directly related to the reaction's atom economy and yield. rsc.orgnih.gov
Role in Chemical Remediation Technologies
While this compound itself is not used in remediation, related aminopyridine compounds are recognized as environmental pollutants that require removal from water sources. tandfonline.comabpsoil.com Therefore, the primary role of this chemical class in remediation technologies is as a target for degradation.
Advanced Oxidation Processes (AOPs), as discussed in section 9.1.2, represent a key chemical remediation technology for water contaminated with aminopyridines. tssm.edu.inresearchgate.net By effectively mineralizing these compounds into less harmful substances like carbon dioxide and water, AOPs provide a method to treat industrial wastewater and protect aquatic environments. tssm.edu.intandfonline.com The ability to use naturally occurring and inexpensive materials like laterite soil as a catalyst in these processes enhances their sustainability and cost-effectiveness for large-scale applications. tssm.edu.inresearchgate.net
Furthermore, the core structure of aminopyridines is being explored for the synthesis of novel materials with environmental applications. For example, aminopyridine-containing conjugated microporous polymers have been developed for oil/water separation, addressing another significant environmental challenge. While not a direct remediation of the compound itself, this demonstrates the potential for leveraging the chemistry of this class of compounds to create solutions for broader environmental problems.
Catalytic Degradation of Environmental Pollutants
The pyridine and amine functionalities of this compound also suggest its potential use in the synthesis of catalysts for the degradation of organic pollutants in water. The nitrogen atoms can coordinate with metal ions to form stable complexes that can act as catalysts.
Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. These materials have shown promise as photocatalysts for the degradation of organic dyes. researchgate.net For instance, MOFs have been successfully used for the photocatalytic degradation of methylene (B1212753) blue under UV light. researchgate.net this compound could potentially serve as an effective organic ligand for the synthesis of novel MOFs. The resulting frameworks could exhibit catalytic activity for the degradation of various organic pollutants due to the combination of the photoactive metal centers and the functional organic linker. The photodegradation of dyes is considered a promising technology for treating industrial wastewater due to its low cost and environmentally friendly nature. mdpi.com The process often involves the generation of reactive oxygen species that break down the complex organic molecules into simpler, less harmful substances like water and carbon dioxide. mdpi.com
The efficiency of photocatalytic degradation is influenced by several factors, including the pH of the medium, the concentration of the catalyst, and the intensity of the light source. mdpi.com For example, the degradation of some dyes is more effective at higher pH values due to the increased formation of hydroxyl radicals, which are potent oxidizing agents. mdpi.com
Beyond MOFs, this compound could be used to synthesize Schiff base metal complexes. Schiff bases are known to form stable complexes with a variety of transition metals, and these complexes can exhibit catalytic activity in various reactions, including the oxidation of organic compounds. researchgate.net While much of the research on Schiff base complexes focuses on biomedical applications, their catalytic properties could be harnessed for environmental remediation. For example, polyimides have been explored as metal-free catalysts for the degradation of organic dyes in the presence of peroxymonosulfate (B1194676) under visible light. rsc.org
The development of catalysts based on this compound would offer a promising avenue for addressing the challenge of organic water pollutants.
Future Directions and Emerging Research Opportunities
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and design of novel compounds, including derivatives of N2-Methylpyridine-2,6-diamine. mdpi.com These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the research and development process. mdpi.comresearchgate.net By leveraging AI, researchers can design pyridine (B92270) derivatives with specific desired characteristics, such as enhanced biological activity or improved material properties. nih.gov
A key application of AI in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the biological effects of compounds, aiding in the identification of promising drug candidates. mdpi.comnih.gov For instance, AI has been used to design and synthesize novel pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov Machine learning algorithms like Support Vector Machine (SVM) and Random Forest (RF) are increasingly employed to bridge the gap between random and rational drug discovery. mdpi.com
Generative models, a subset of AI, can propose entirely new molecular structures with optimized properties. acs.org Platforms like Chemistry42 utilize a combination of generative models to design novel small molecules, which can be applied to the targeted design of this compound derivatives. acs.org This approach allows for a more targeted and effective exploration of the vast chemical space. mdpi.com
Interactive Data Table: AI/ML Models in Compound Discovery
| Model/Technique | Application in Pyridine Derivative Discovery | Potential Benefit for this compound |
| QSAR | Predicting anti-HIV and anticancer activity of pyridine derivatives. mdpi.comresearchgate.net | Identification of derivatives with specific therapeutic potential. |
| Generative Models | De novo design of small molecules with desired properties. acs.org | Creation of novel this compound analogs with optimized characteristics. |
| SVM & Random Forest | Bridging random and rational drug discovery. mdpi.com | More efficient screening and identification of lead compounds. |
| Deep Learning | Predicting pharmacokinetic and pharmacodynamic properties. mdpi.com | Early assessment of the drug-like properties of derivatives. |
Exploration of Novel Reactivity and Unconventional Chemical Transformations
The unique structure of this compound, featuring both a nucleophilic amino group and a methylamino group on the pyridine ring, offers opportunities for exploring novel chemical reactions. Research into the reactivity of related 2,6-diaminopyridine (B39239) systems has shown that the pyridine nitrogen and the amino groups can participate in a variety of transformations. For example, the reactivity of a 2,6-diamino pyridine-based enediyne was found to be dependent on pH, which has implications for designing pH-sensitive drug delivery systems. nih.gov
Unconventional transformations, such as those catalyzed by samarium diiodide, have been shown to reduce pyridine rings to piperidines under mild conditions. clockss.org Applying such methods to this compound could lead to the synthesis of novel saturated heterocyclic scaffolds with potential applications in medicinal chemistry. Furthermore, the amino groups can undergo substitution reactions with various electrophiles, allowing for the synthesis of a wide range of derivatives. The development of new catalytic systems for these transformations remains an active area of research.
Design of Multicomponent Systems and Complex Chemical Networks
This compound is an excellent building block for the construction of multicomponent systems and complex chemical networks due to its multiple functional groups. These systems can exhibit emergent properties that are not present in the individual components. For example, pyridine-2,6-dicarboxamide-based scaffolds have been shown to be versatile in coordination chemistry, capable of forming intricate structures with metal ions. rsc.org
Multicomponent reactions (MCRs) provide an efficient route to complex molecules from simple starting materials in a single step. acs.orgrsc.org The amino groups of this compound can participate in MCRs to generate diverse libraries of compounds with potential biological activities. rsc.org For instance, copper-catalyzed three-component reactions have been developed for the synthesis of N-acyl amidines, a class of compounds with various applications. acs.org The design of self-assembling systems based on this compound derivatives is another promising area. For example, rhodamine-coupled 2,6-diaminopyridine has been shown to self-assemble and act as a sensor for metal ions. acs.org
Development of Advanced Methodologies for Characterization and Analysis
The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. A combination of advanced analytical techniques is employed to achieve this.
Spectroscopic and Spectrometric Techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure. mdpi.comeurjchem.com
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns. eurjchem.com
Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule. eurjchem.com
X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states on a material's surface, which is particularly useful for studying interactions with surfaces. tandfonline.com
Chromatographic and Thermal Analysis:
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for purification and analysis of reaction mixtures. bldpharm.com
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compounds.
Advanced Characterization for Specific Applications:
For materials applications, techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to study the surface morphology of films or coatings containing these compounds. tandfonline.com
In the context of photovoltaic devices, methods to measure energy levels, electron mobility, and glass transition temperature are essential. rsc.org
The development of new analytical methods and the application of existing techniques in novel ways will continue to be important for advancing the understanding of this class of compounds.
Bridging Fundamental Research with Translational Impact in Advanced Technologies
The unique properties of this compound and its derivatives make them promising candidates for a variety of advanced technologies. Bridging the gap between fundamental research and practical applications is a key future direction.
Pharmaceuticals: Substituted pyridine-2,6-diamines are being investigated for their potential as pharmaceuticals, with applications in treating cancer and inflammatory conditions. google.comgoogle.com The ability to synthesize a wide range of derivatives allows for the fine-tuning of their biological activity. acs.org
Materials Science: Pyridine-based polyamides and polyimides derived from related diamines have shown excellent thermal stability and solubility, making them suitable for high-performance materials in advanced technologies. researchgate.netresearchgate.net Derivatives of 2,6-pyridinediamine have also been explored for their antimicrobial properties and as precursors for dyes and pigments.
Electronics: Cyano-substituted pyridine derivatives have been successfully used as exciton (B1674681) blocking layers in organic photovoltaic devices, leading to improved efficiency and lifetime. rsc.org The ability to tune the electronic properties of these molecules through chemical modification is a significant advantage.
Corrosion Inhibition: Derivatives of pyridine-2,6-diamine have demonstrated significant potential as corrosion inhibitors for steel. tandfonline.com The formation of a protective layer on the metal surface, involving both physical and chemical adsorption, is a key mechanism. tandfonline.com
The continued exploration of the synthesis and properties of this compound and its analogs will undoubtedly lead to new and innovative applications in these and other technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N2-Methylpyridine-2,6-diamine, and how are the products characterized?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting pyridine-2,6-diamine with methyl groups under controlled alkylation conditions (e.g., using methyl iodide in the presence of a base). Post-synthesis, characterization relies on ¹H/¹³C NMR to confirm methyl group positions and mass spectrometry (MS) for molecular weight validation. Purity is assessed via GC or HPLC .
- Data Interpretation : NMR peaks for methyl protons (~δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) should align with expected coupling patterns. MS should show a molecular ion peak matching the theoretical mass (C₇H₁₁N₃: 137.182 g/mol) .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Key Techniques :
- NMR Spectroscopy : To resolve methyl group regiochemistry and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., 137.095 Da for C₇H₁₁N₃) .
- Chromatography (GC/HPLC) : To detect impurities (<5% threshold for high-purity research use) .
Advanced Research Questions
Q. How does the introduction of methyl groups at the N2 position influence the chemical stability of pyridine-2,6-diamine derivatives under oxidative conditions?
- Experimental Design : Compare oxidative stability of methylated vs. non-methylated derivatives using HPLC-MS to track degradation products. For example, Burkholderia sp. MAK1-mediated oxidation of pyridine-2,6-diamine led to polymerization (brown coloration), suggesting methyl groups may sterically hinder such side reactions .
- Data Contradictions : Conflicting reports on stability may arise from solvent polarity or oxidant strength. Controlled studies with electron paramagnetic resonance (EPR) can identify radical intermediates .
Q. What contradictions exist in the literature regarding the reactivity of this compound in catalytic systems, and how can they be resolved?
- Case Study : Some studies report methylated derivatives as inert ligands in catalysis, while others note enhanced activity. Resolve via DFT calculations to map electronic effects (e.g., methyl groups may alter electron density at the pyridine ring) .
- Methodology : Pair experimental kinetic studies (e.g., turnover frequency in catalysis) with Hammett plots to correlate substituent effects with reactivity .
Q. What methodologies are recommended for assessing the corrosion inhibition efficiency of this compound derivatives on industrial alloys?
- Protocol : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 1 M HCl). Compare inhibition efficiency (%) of methylated vs. non-methylated derivatives. Theoretical validation via molecular dynamics (MD) simulations can model adsorption on metal surfaces .
- Data Analysis : Correlate inhibition efficiency with molecular parameters (e.g., HOMO/LUMO energies from DFT ) .
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound derivatives?
- Workflow :
Molecular Docking : Screen derivatives against target proteins (e.g., Toll-like receptors) using software like AutoDock .
Pharmacokinetic Studies : Predict logP (lipophilicity) and PSA (polar surface area) to assess bioavailability .
In Vitro Validation : Test cytotoxicity and receptor binding affinity in cell lines (e.g., HEK293 for TLR7/8 activity) .
Q. What are the critical considerations for handling and storing this compound to prevent degradation?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
